[(S)-1-(2-Amino-acetyl)-pyrrolidin-3-yl]-ethyl-carbamic acid tert-butyl ester
CAS No.:
Cat. No.: VC13467325
Molecular Formula: C13H25N3O3
Molecular Weight: 271.36 g/mol
* For research use only. Not for human or veterinary use.
![[(S)-1-(2-Amino-acetyl)-pyrrolidin-3-yl]-ethyl-carbamic acid tert-butyl ester -](/images/structure/VC13467325.png)
Specification
Molecular Formula | C13H25N3O3 |
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Molecular Weight | 271.36 g/mol |
IUPAC Name | tert-butyl N-[(3S)-1-(2-aminoacetyl)pyrrolidin-3-yl]-N-ethylcarbamate |
Standard InChI | InChI=1S/C13H25N3O3/c1-5-16(12(18)19-13(2,3)4)10-6-7-15(9-10)11(17)8-14/h10H,5-9,14H2,1-4H3/t10-/m0/s1 |
Standard InChI Key | GKMFBVJWYFWLJS-JTQLQIEISA-N |
Isomeric SMILES | CCN([C@H]1CCN(C1)C(=O)CN)C(=O)OC(C)(C)C |
SMILES | CCN(C1CCN(C1)C(=O)CN)C(=O)OC(C)(C)C |
Canonical SMILES | CCN(C1CCN(C1)C(=O)CN)C(=O)OC(C)(C)C |
Introduction
Structural Characteristics and Nomenclature
[(S)-1-(2-Amino-acetyl)-pyrrolidin-3-yl]-ethyl-carbamic acid tert-butyl ester is a chiral synthetic organic compound belonging to the carbamate class. Its structure comprises:
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Pyrrolidine ring: A five-membered saturated nitrogen-containing heterocycle.
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Aminoacetyl group: A side chain containing an amino group (–NH₂) and an acetyl group (–COCH₃).
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Ethyl-carbamic acid tert-butyl ester: A carbamate moiety where the tert-butyl group serves as a protecting group for the carboxylic acid functionality.
The compound’s stereochemistry is defined by the (S)-configuration at the pyrrolidine carbon, critical for its potential biological activity.
Property | Value | Source |
---|---|---|
Molecular formula | C₁₁H₂₁N₃O₃ | |
Molecular weight | 243.3 g/mol | |
CAS number | 1354011-45-2 | |
IUPAC name | tert-butyl N-[(3S)-1-(2-aminoacetyl)pyrrolidin-3-yl]carbamate |
Synthesis and Preparation
The synthesis of [(S)-1-(2-Amino-acetyl)-pyrrolidin-3-yl]-ethyl-carbamic acid tert-butyl ester involves multi-step organic reactions:
Key Steps
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Pyrrolidine ring formation: Typically achieved via cyclization of γ-amino acids or aldehydes with ammonia derivatives.
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Introduction of the aminoacetyl group: Coupling reactions using activated acetyl donors (e.g., acetyl chloride) under basic conditions.
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Carbamate formation: Protection of the amine with a tert-butyl carbamate group via Steglich esterification, employing reagents like di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., DMAP).
Reaction Optimization
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Mild conditions: Steglich esterification is preferred for sensitive intermediates due to its compatibility with acidic or basic conditions.
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Industrial scalability: Continuous flow reactors and automated systems enhance yield and purity in large-scale production.
Physical and Chemical Properties
The compound’s properties are influenced by its functional groups:
Property | Description | Implications |
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Solubility | Moderate in organic solvents (e.g., DCM, THF) | Facilitates purification and storage |
Stability | Sensitive to strong acids/bases; stable at -20°C | Requires inert storage conditions |
Reactivity | Susceptible to hydrolysis under acidic conditions | Enables controlled deprotection |
Chiral center | (S)-configuration at C3 of pyrrolidine | Affects binding specificity and activity |
Biological Activity and Mechanism of Action
While direct biological data for this compound is limited, structural analogs provide insights:
Target Interactions
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Enzyme inhibition: Pyrrolidine derivatives often interact with proteases or kinases via hydrogen bonding and hydrophobic interactions .
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Receptor modulation: The aminoacetyl group may mimic natural ligands, enabling binding to GPCRs or ion channels .
Comparative Analysis with Analogues
Compound | Structural Features | Biological Activity | Application |
---|---|---|---|
Gabapentin | Pyrrolidine + carboxylic acid | Neuropathic pain relief | Pharmaceuticals |
Pregabalin | Pyrrolidine + isobutyl group | Anticonvulsant and anxiolytic effects | Pharmaceuticals |
[(S)-1-(2-Amino-acetyl)-pyrrolidin-3-yl]-ethyl-carbamic acid tert-butyl ester | Pyrrolidine + tert-butyl carbamate | Potential therapeutic intermediate | Drug development |
Applications in Medicinal Chemistry
Pharmaceutical Intermediate
The compound serves as a precursor for synthesizing bioactive molecules:
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Deprotection: Acidic cleavage of the tert-butyl group yields a free amine, enabling further functionalization (e.g., amide bond formation).
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Scaffold optimization: The ethyl-carbamic acid moiety can be modified to alter pharmacokinetic properties (e.g., solubility, metabolic stability) .
Neurological Targets
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Ion channel modulation: Pyrrolidine derivatives are explored for treating epilepsy and neuropathic pain .
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Enzyme inhibition: Potential application in designing inhibitors for neurodegenerative diseases (e.g., Alzheimer’s) .
Parameter | Guideline |
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Temperature | -20°C to 4°C (refrigerated) |
Light exposure | Protect from direct sunlight |
Inert atmosphere | Store under argon or nitrogen |
Degradation Pathways
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Hydrolysis: The tert-butyl carbamate is susceptible to cleavage under acidic conditions, releasing CO₂ and forming a primary amine.
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Oxidation: The pyrrolidine ring may undergo epoxidation or N-oxidation under strong oxidizing agents.
Research Gaps and Future Directions
Unresolved Questions
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Binding kinetics: Quantitative data on dissociation constants (Kd) and thermodynamic parameters (ΔG, ΔH) are lacking.
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Metabolic stability: In vivo studies to assess hepatic clearance and cytochrome P450 interactions are needed.
Strategic Recommendations
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High-throughput screening: Test the compound against panels of kinases, proteases, and ion channels.
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Structure-activity relationship (SAR) studies: Modify the ethyl-carbamic acid group to optimize potency and selectivity.
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